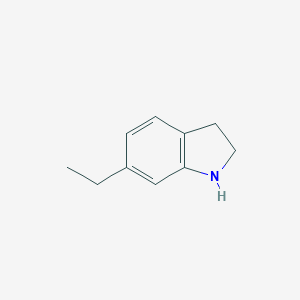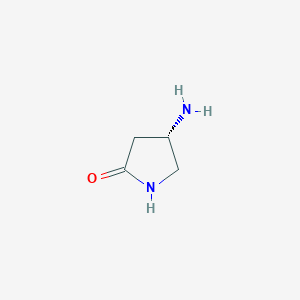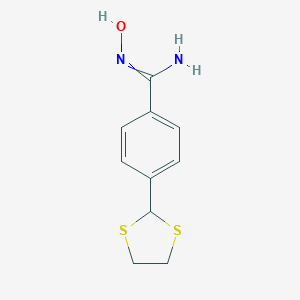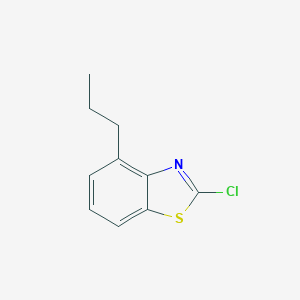
6-Ethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of an ethyl group at the 6th position and the reduction of the 2,3-double bond in the indole ring structure gives rise to this compound, which may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Ethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethylindoline has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
6-Ethylindoline can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-: Lacks the ethyl substituent, which may result in different biological activities and chemical reactivity.
1H-Indole, 6-methyl-2,3-dihydro-: The presence of a methyl group instead of an ethyl group can influence the compound’s properties.
1H-Indole, 6-ethyl-: Retains the double bond in the 2,3-position, affecting its reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern and reduced double bond, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
162716-49-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
Canonical SMILES |
CCC1=CC2=C(CCN2)C=C1 |
Synonyms |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B66720.png)






